

Technical Guide: 8-(4-chlorophenylthio)-cGMP.Na — Mechanism & Application

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Compound of Interest

Compound Name: 8-(4-chlorophenylthio)-cGMP.Na

CAS No.: 51239-26-0

Cat. No.: B1663403

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Executive Summary

8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate sodium salt (8-pCPT-cGMP.Na) is a highly potent, membrane-permeable analogue of the endogenous second messenger cGMP.[1] Unlike native cGMP, which is rapidly hydrolyzed by phosphodiesterases (PDEs) and has poor membrane permeability, 8-pCPT-cGMP is engineered for enhanced lipophilicity and metabolic stability.

Its primary utility lies in the selective activation of Protein Kinase G (PKG) isoforms (cGK I and cGK II) and the modulation of Cyclic Nucleotide-Gated (CNG) channels. Recent advanced applications have also identified it as a novel extracellular ligand for Epithelial Sodium Channels (ENaC), distinct from its intracellular kinase-dependent effects.

Chemical Profile & Properties[2][3]

The addition of the para-chlorophenylthio group at the C-8 position of the guanine ring fundamentally alters the molecule's interaction with lipid bilayers and enzymatic pockets.

Property	Specification	Technical Note
Chemical Name	8-(4-chlorophenylthio)-cGMP, Na salt	The sodium salt form enhances aqueous solubility compared to the free acid.
Abbreviation	8-pCPT-cGMP	Distinct from 8-pCPT-2'-O-Me-cAMP (Epac activator).
Lipophilicity	High (LogP ~ 2.52)	Allows passive diffusion across cell membranes without acetoxymethyl (AM) esterification.
PDE Resistance	High	Resistant to hydrolysis by PDE1, PDE2, and PDE5.
Primary Targets	PKG I, PKG II, CNG Channels	Super-agonist for PKG II; Cone-selective activator for CNG.

Mechanism of Action (Core Analysis)

The mechanism of 8-pCPT-cGMP is defined by three distinct signaling vectors:

A. Selective PKG Activation (Intracellular)

Upon diffusing through the plasma membrane, 8-pCPT-cGMP binds to the regulatory domains of cGMP-dependent protein kinases.

- **High Affinity:** It exhibits a higher affinity for PKG I and II compared to 8-Br-cGMP.
- **Conformational Lock:** The bulky C-8 substituent stabilizes the active conformation of the kinase holoenzyme, releasing the catalytic domain to phosphorylate substrates like VASP (Vasodilator-stimulated phosphoprotein).

B. CNG Channel Modulation (Membrane)

In retinal and olfactory research, 8-pCPT-cGMP acts as a ligand for CNG channels.[2]

- Isoform Selectivity: It functions as a cone-selective activator, whereas other analogues (e.g., Rp-8-Br-PET-cGMPS) may inhibit rod channels. This allows for precise dissection of photoreceptor pathways.

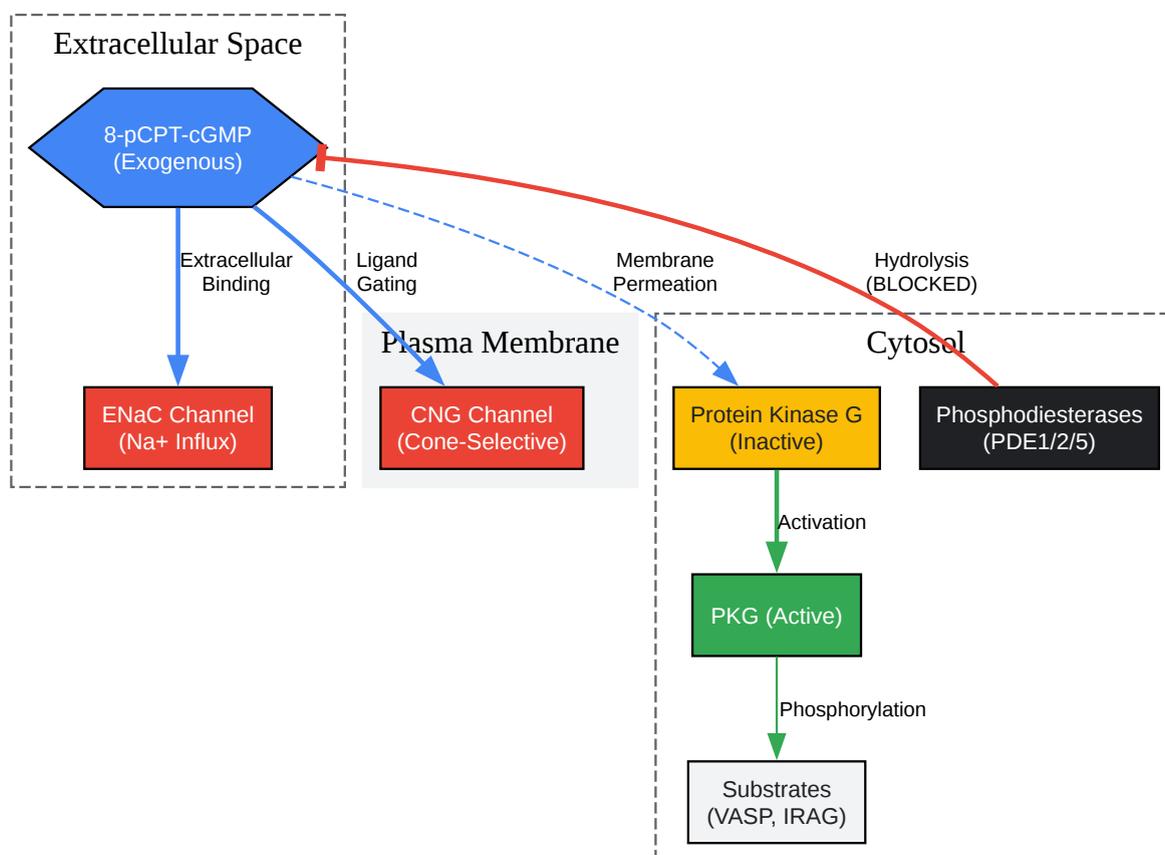
C. ENaC Activation (Extracellular/Novel)

Recent evidence indicates that 8-pCPT-cGMP can act extracellularly to relieve "self-inhibition" of Epithelial Sodium Channels (ENaC) in alveolar cells, a mechanism independent of intracellular PKG.[3]

D. Phosphodiesterase (PDE) Evasion

Native cGMP is rapidly degraded by PDEs. The 4-chlorophenylthio group sterically hinders the catalytic pocket of broad-spectrum PDEs, ensuring a sustained half-life within the cytosol.

Visualization: The 8-pCPT-cGMP Signaling Network



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Caption: Dual-action mechanism showing intracellular kinase activation and extracellular/membrane channel modulation, alongside PDE resistance.

Comparative Pharmacology

Selecting the correct analogue is critical for data integrity.[4][5] 8-pCPT-cGMP is often superior to 8-Br-cGMP for live-cell imaging due to permeability, but distinctions exist.

Feature	8-pCPT-cGMP	8-Br-cGMP	Native cGMP
Membrane Permeability	Excellent (Lipophilic)	Moderate	Poor (Requires microinjection)
PKG Selectivity	High (PKG I & II)	Moderate (Cross-activates PKA at high conc.) ^[5]	High
PDE Stability	High	Moderate	Low
CNG Effect	Cone-Selective Activator	Rod/Cone Activator	Universal Activator
Typical Concentration	10 - 100 μ M	100 - 1000 μ M	N/A (Extracellular)

Critical Insight: Do not confuse 8-pCPT-cGMP with 8-pCPT-2'-O-Me-cAMP. The latter is a specific activator of Epac (Exchange protein directly activated by cAMP) and does not activate PKG. Always verify the "G" vs "A" in the nucleotide name.

Experimental Protocols

A. Reconstitution & Storage

The sodium salt form facilitates aqueous solubility, avoiding the cytotoxicity associated with high DMSO concentrations in sensitive primary cultures.

- Solvent: Dissolve 8-pCPT-cGMP.Na in distilled water or PBS.
 - Target Stock Concentration: 10 mM (e.g., 5 mg in ~980 μ L water, MW \approx 509.8 g/mol).
- Aliquoting: Sterile filter (0.2 μ m) if used for long-term culture. Aliquot into dark, tightly sealed vials.
- Storage: Store at -20°C. Stable for months. Avoid repeated freeze-thaw cycles.

B. Live Cell Activation Protocol

This protocol is validated for vascular smooth muscle cells (VSMCs) and neuronal cultures.

- Preparation: Culture cells to 70-80% confluence. Serum-starve for 2-4 hours if investigating growth-factor related pathways to reduce basal kinase activity.
- Treatment:
 - Add 8-pCPT-cGMP stock directly to the culture media.
 - Dose: Start with 10 μM for high-sensitivity systems; scale to 100 μM for robust maximal activation.
 - Control: Use a vehicle control (water/PBS) and a negative control (e.g., the inhibitor Rp-8-pCPT-cGMPS) to confirm specificity.
- Incubation:
 - Rapid Signaling (Phosphorylation): 10 - 30 minutes.
 - Gene Expression/Phenotype: 12 - 24 hours.
- Termination: Aspirate media and immediately lyse cells in ice-cold lysis buffer containing phosphatase inhibitors.

Visualization: Experimental Workflow



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Caption: Standardized workflow for interrogating cGMP signaling in live cells.

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